molecular formula C10H7NO B11939319 2-Methylbenzofuran-3-carbonitrile

2-Methylbenzofuran-3-carbonitrile

Cat. No.: B11939319
M. Wt: 157.17 g/mol
InChI Key: LHRLOFHRRDSXRJ-UHFFFAOYSA-N
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Description

2-methyl-1-benzofuran-3-carbonitrile is an organic compound with the molecular formula C10H7NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-benzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenol with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for 2-methyl-1-benzofuran-3-carbonitrile are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-benzofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

2-methyl-1-benzofuran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-benzofuran-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-benzofuran-2-carbaldehyde
  • 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate
  • 3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate

Uniqueness

2-methyl-1-benzofuran-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,1H3

InChI Key

LHRLOFHRRDSXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C#N

Origin of Product

United States

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